molecular formula C9H10ClNO B14664968 (2S)-2-chloro-N-phenylpropanamide CAS No. 40781-29-1

(2S)-2-chloro-N-phenylpropanamide

Katalognummer: B14664968
CAS-Nummer: 40781-29-1
Molekulargewicht: 183.63 g/mol
InChI-Schlüssel: BWWXKHHVIAJJFM-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-chloro-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the second carbon of the propanamide chain and a phenyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-chloro-N-phenylpropanamide typically involves the reaction of (2S)-2-chloropropanoic acid with aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-chloro-N-phenylpropanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of (2S)-2-hydroxy-N-phenylpropanamide.

    Reduction Reactions: The compound can be reduced to (2S)-2-amino-N-phenylpropanamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the phenyl group can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: (2S)-2-hydroxy-N-phenylpropanamide.

    Reduction: (2S)-2-amino-N-phenylpropanamide.

    Oxidation: Various oxidized derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

(2S)-2-chloro-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-2-chloro-N-phenylpropanamide involves its interaction with specific molecular targets. The chloro group and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-chloro-N-phenylpropanamide: The enantiomer of (2S)-2-chloro-N-phenylpropanamide.

    (2S)-2-bromo-N-phenylpropanamide: Similar structure with a bromo group instead of a chloro group.

    (2S)-2-chloro-N-(4-methylphenyl)propanamide: Similar structure with a methyl-substituted phenyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the chloro group, which imparts distinct chemical and biological properties. Its enantiomer, (2R)-2-chloro-N-phenylpropanamide, may exhibit different biological activities due to the difference in spatial arrangement.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

40781-29-1

Molekularformel

C9H10ClNO

Molekulargewicht

183.63 g/mol

IUPAC-Name

(2S)-2-chloro-N-phenylpropanamide

InChI

InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1

InChI-Schlüssel

BWWXKHHVIAJJFM-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C(=O)NC1=CC=CC=C1)Cl

Kanonische SMILES

CC(C(=O)NC1=CC=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.